2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Description

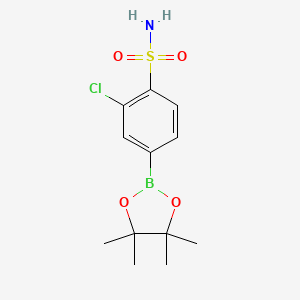

Chemical Structure and Properties The compound 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide (CAS: 1310956-29-6; molecular formula: C₁₂H₁₇BClNO₄S) features a benzene ring substituted with a sulfonamide group at position 1, a chlorine atom at position 2, and a tetramethyl-1,3,2-dioxaborolane (boronate ester) group at position 4 . This configuration confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . The sulfonamide group enhances solubility in polar solvents, while the boronate ester enables efficient coupling with aryl halides.

Applications

Primarily used as a pharmaceutical intermediate, this compound is pivotal in drug discovery, particularly for synthesizing sulfonamide-based therapeutics targeting enzymes like carbonic anhydrase or proteases .

Properties

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(9(14)7-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMYFWONSUHJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310956-29-6 | |

| Record name | 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-chloro-4-nitrobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification process involves crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed coupling reactions. For example:

-

Reaction with Aryl Halides :

This compound reacts with aryl halides (e.g., 4-bromo-2-chlorobenzonitrile ) under Suzuki conditions (Pd catalyst, base, and solvent) to form biaryl sulfonamides.

-

Product Isolation : Post-reaction, solvents are distilled, and ethanol is added to precipitate biaryl sulfonamides in crystalline form .

Functionalization of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) undergoes selective reactions:

-

Alkylation :

In the presence of bases like cesium carbonate (Cs₂CO₃), the sulfonamide reacts with alkyl halides to form N-alkylated derivatives . -

Deprotection :

Sulfonyl groups can be removed using phenylthiolate anions to regenerate free amines .

Chlorine Substitution Reactions

The chloro substituent at the 2-position participates in nucleophilic aromatic substitution (NAS):

-

Conditions :

-

Example :

Hydrolysis of the Boronic Ester

The pinacol boronate hydrolyzes to boronic acid under acidic or aqueous conditions:

-

Reaction :

-

Applications : Hydrolyzed boronic acids are intermediates in synthesis or sensing applications .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, while the boron-containing moiety enhances its reactivity in various biological systems.

Key Studies :

- Antibacterial Activity : Research indicates that derivatives of sulfonamides exhibit significant antibacterial effects. The incorporation of boron may enhance the binding affinity to bacterial enzymes, making it a candidate for developing new antibiotics.

Organic Synthesis

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide serves as a useful intermediate in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for constructing complex organic molecules.

Synthetic Routes :

- Borylation Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron source to form carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds, which are prevalent in pharmaceuticals.

Material Science

In material science, the compound's properties are explored for developing new materials with specific functionalities, such as sensors and catalysts.

Applications :

- Polymeric Materials : The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Studies show that adding boron-containing compounds can improve the performance of polymeric materials under stress.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Sulfonamide Derivatives" | Medicinal Chemistry | Identified several derivatives with improved antibacterial activity compared to traditional sulfonamides. |

| "Borylation Strategies in Organic Synthesis" | Organic Chemistry | Demonstrated efficient methods for synthesizing biaryl compounds using this compound as a key reagent. |

| "Enhancement of Polymer Properties through Boron Compounds" | Material Science | Found that incorporating boron compounds significantly increased the thermal stability and mechanical strength of polymers. |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The benzenesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- Structural Differences: Chlorine is at position 3 instead of 2, and the sulfonamide group remains at position 1 (CAS: 2818961-92-9; molecular formula: C₁₂H₁₇BClNO₄S) .

- However, electronic effects (meta-directing) may alter regioselectivity in cross-coupling reactions.

- Applications : Similar to the target compound but may favor synthesis of meta-substituted biaryls.

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

- Structural Differences: Diethyl substitution on the sulfonamide nitrogen (molecular formula: C₁₆H₂₆BNO₄S) replaces the hydrogen atoms, increasing hydrophobicity .

- Impact on Reactivity : Reduced hydrogen-bonding capacity lowers solubility in aqueous media. The bulky diethyl groups may hinder access to the boronate in sterically demanding reactions.

- Applications : More suited for hydrophobic environments, such as lipid-soluble drug intermediates.

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

- Structural Differences: Ethyl and methyl groups on the sulfonamide and benzene ring, respectively (CAS: EN300-108476; molecular formula: C₁₅H₂₃BNO₄S) .

- Ethyl substitution moderates solubility compared to the unsubstituted sulfonamide.

- Applications : Useful in reactions requiring electron-rich aryl boronate esters.

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structural Differences: Replaces sulfonamide with a methyl ester and adds an amino group (CAS: 2377611-97-5; molecular formula: C₁₄H₁₈BClNO₄) .

- Impact on Reactivity: The amino group directs electrophilic substitution, while the ester enhances stability under basic conditions. Reduced hydrogen-bonding capacity compared to sulfonamides.

- Applications : Preferred for synthesizing ester-functionalized biaryls in agrochemicals.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | 1310956-29-6 | C₁₂H₁₇BClNO₄S | 317.59 | Cl (position 2), SO₂NH₂ (position 1) |

| 3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | 2818961-92-9 | C₁₂H₁₇BClNO₄S | 317.59 | Cl (position 3), SO₂NH₂ (position 1) |

| N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | - | C₁₆H₂₆BNO₄S | 339.26 | SO₂N(Et)₂ (position 1) |

| Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 2377611-97-5 | C₁₄H₁₈BClNO₄ | 311.57 | NH₂ (position 2), COOMe (position 1) |

Research Findings and Key Insights

Electronic Effects : The position of chlorine significantly impacts cross-coupling efficiency. Ortho-chlorine (target compound) withdraws electron density, enhancing reactivity with electron-rich partners, while meta-chlorine offers steric advantages .

Solubility : Sulfonamide derivatives exhibit superior aqueous solubility compared to ester or alkyl-substituted analogs, critical for biological applications .

Stability : Boronate esters with electron-withdrawing groups (e.g., sulfonamide) are more stable under basic conditions than those with electron-donating groups (e.g., methyl esters) .

Synthetic Utility : The target compound’s dual functionality (sulfonamide and boronate) enables sequential functionalization, a key advantage in multi-step drug synthesis .

Biological Activity

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C13H18ClBNO4S

- Molecular Weight : 325.69 g/mol

- CAS Number : 1381957-27-2

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes. The presence of the boron-containing moiety suggests potential interactions with nucleophilic sites in proteins or nucleic acids, which may lead to modulation of enzymatic activities.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of the compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM). Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The compound exhibited MIC values ranging from 5 to 20 µg/mL, indicating moderate antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (ADME) of this compound is crucial for assessing its therapeutic potential:

| Parameter | Value |

|---|---|

| Solubility | Low |

| Permeability | Moderate |

| Metabolic Stability | Moderate |

Studies indicate that the compound has low solubility but moderate permeability across biological membranes. Its metabolic stability suggests potential for further development as a therapeutic agent.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Sulfonamide Introduction: Chlorosulfonation of a chlorobenzene derivative followed by amidation with ammonia or amines .

Boronic Ester Installation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ or analogous catalysts, enabling substitution at the para-position relative to the sulfonamide group .

Key Intermediates:

- 2-Chloro-4-iodobenzene-1-sulfonamide (for Suzuki-Miyaura coupling).

- Tetramethyl dioxaborolane precursor (e.g., pinacol borane).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Advanced: How does the tetramethyl dioxaborolane group impact reactivity in cross-coupling reactions?

Answer:

The boronic ester enhances stability against protodeboronation but may reduce reactivity due to steric hindrance. Optimization strategies include:

- Catalyst Selection: Pd(PPh₃)₄ or SPhos ligands for sterically hindered substrates.

- Solvent/Base: Use polar aprotic solvents (DME) with weak bases (K₂CO₃) to prevent ester hydrolysis .

Note: Competitive deborylation under acidic conditions requires pH monitoring .

Advanced: What experimental conditions preserve sulfonamide stability during reactions?

Answer:

The sulfonamide group is prone to hydrolysis under strongly acidic/basic conditions. Recommended protocols:

- pH Range: Maintain pH 6–8 in aqueous reactions.

- Temperature: Limit to ≤80°C to avoid decomposition.

- Protecting Groups: Use tert-butyl or acetyl groups for temporary protection during harsh steps .

Advanced: What challenges arise in synthesizing derivatives of this compound?

Answer:

Challenges:

- Regioselectivity: Competing substitutions due to electron-withdrawing sulfonamide and boronic ester groups.

- Steric Hindrance: Tetramethyl groups limit access to the boron center for coupling.

Mitigation: - Directed Ortho-Metalation: Use directing groups (e.g., sulfonamide) to control substitution patterns.

- Microwave-Assisted Synthesis: Accelerate slow reactions to reduce side products .

Advanced: How can X-ray crystallography resolve structural ambiguities?

Answer:

Single-crystal X-ray diffraction with SHELXL refinement provides:

- Bond Angles/Lengths: Confirm boron coordination geometry (trigonal planar).

- Intermolecular Interactions: Hydrogen bonding between sulfonamide NH and adjacent groups .

Sample Preparation: Crystallize from DCM/hexane mixtures at low temperature (−20°C) .

Advanced: What in vitro assays evaluate the biological activity of this compound?

Answer:

Given sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase), assays include:

- Enzyme Inhibition Kinetics: Monitor IC₅₀ via UV-Vis spectroscopy.

- Cellular Uptake: Radiolabeled boron (¹⁰B) for tracking in cancer cell lines .

Caution: Verify solubility in assay buffers using DMSO (<1% v/v) .

Advanced: What formulation strategies improve solubility for biological testing?

Answer:

| Strategy | Method |

|---|---|

| Co-Solvents | PEG-400 or cyclodextrins for aqueous compatibility . |

| Salt Formation | Sodium or potassium salts of sulfonamide (improves hydrophilicity). |

| Prodrug Design | Esterify boronic acid to enhance membrane permeability . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.